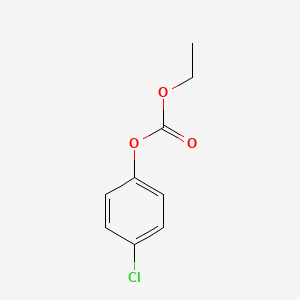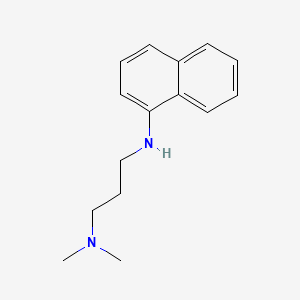![molecular formula C24H21N3O2S B11997878 2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a substituted benzaldehyde with a substituted aniline, followed by cyclization to form the benzothiophene ring. The cyano group is introduced through appropriate reagents. The final step involves acetylation of the amine group to yield the desired product.
Reaction Conditions: The reaction conditions vary depending on the specific synthetic route. typical conditions involve the use of suitable solvents, acid or base catalysts, and controlled temperatures.
Industrial Production Methods: While industrial-scale production details are proprietary, the compound can be synthesized using batch or continuous processes. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound may undergo oxidation reactions, especially at the thienyl sulfur atom.
Reduction: Reduction of the cyano group to the corresponding amine is feasible.
Substitution: Substitution reactions can occur at the phenyl ring or the benzothiophene moiety.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or functional groups.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for drug design due to its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Drug Development: Exploring its potential as a therapeutic agent.
Materials Science: Applications in polymer chemistry or materials modification.
Agrochemicals: Possible use as a pesticide or herbicide.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparaison Avec Des Composés Similaires
While there are related compounds, 2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide stands out due to its unique combination of aromatic and heterocyclic moieties. Similar compounds include other benzothiophene derivatives and amides .
Propriétés
Formule moléculaire |
C24H21N3O2S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-[4-[(E)-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)iminomethyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C24H21N3O2S/c25-14-21-20-8-4-5-9-22(20)30-24(21)26-15-17-10-12-19(13-11-17)29-16-23(28)27-18-6-2-1-3-7-18/h1-3,6-7,10-13,15H,4-5,8-9,16H2,(H,27,28)/b26-15+ |
Clé InChI |
AMGVQKCKPWWSLP-CVKSISIWSA-N |
SMILES isomérique |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)C#N |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)







![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)

![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)

